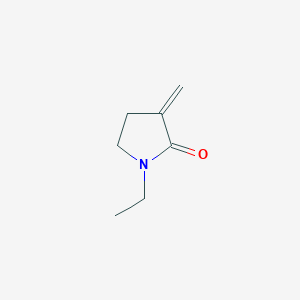
3,4,5-トリフルオロベンゾイルクロリド
概要
説明
Synthesis Analysis
The synthesis of compounds related to 3,4,5-Trifluorobenzoyl chloride involves multiple steps, starting from basic materials such as 2,6-dimethylphenol and 4-nitrobenzoyl chloride, leading to the creation of complex molecules like fluorinated poly(ether ketone imide)s. These compounds are synthesized through a high-temperature polycondensation procedure, showcasing the chemical versatility and reactivity of trifluoromethyl groups in organic synthesis (Wang, Li, & Jiang, 2009).
Molecular Structure Analysis
Molecular structures of related compounds reveal complex geometries and interactions. For instance, tri-n-butyltin 2,6-difluorobenzoate exhibits a macrocyclic tetramer structure with unique bonding and coordination patterns, highlighting the structural diversity achievable with fluorinated compounds (Gielen et al., 1994).
Chemical Reactions and Properties
The chemical reactivity of compounds bearing the trifluoromethyl group, such as 3,4,5-Trifluorobenzoyl chloride, enables the synthesis of a wide range of materials. These include the formation of fluorinated poly(ether ketone imide)s with high optical transparency, low dielectric constants, and good thermal stability, suitable for photoelectric and microelectronic applications (Wang, Li, & Jiang, 2009).
Physical Properties Analysis
The physical properties of these materials, such as flexibility, toughness, optical transparency, and thermal stability, are significantly influenced by the presence of trifluoromethyl groups. The high thermal stability, with glass-transition temperatures above 289 °C and low dielectric constants (2.26–2.45 at 1 MHz), makes them particularly valuable for high-performance applications (Wang, Li, & Jiang, 2009).
Chemical Properties Analysis
The unique chemical properties of fluorinated compounds, such as reactivity towards different chemical agents and potential for forming various chemical bonds, underpin their utility in synthesizing complex molecules and materials. For instance, the ability to engage in high-temperature polycondensation reactions to form fluorinated polymers with desirable properties for industrial applications (Wang, Li, & Jiang, 2009).
科学的研究の応用
フッ素化化合物の合成
3,4,5-トリフルオロベンゾイルクロリドは、様々なフッ素化化合物の合成において、しばしばビルディングブロックとして用いられます . フッ素原子の存在は、生成される化合物の性質を大幅に変えることができ、医薬品から材料科学に至るまで、様々な用途で役立ちます。
3,4,5-トリフルオロ-N-{2-[4-(2-メトキシフェニル)ピペラジン-1-イル]エチル}-N-ピリジン-2-イルベンザミドの合成
この化合物は、3,4,5-トリフルオロベンゾイルクロリドを反応物の1つとして用いて合成されています . この化合物の具体的な用途は言及されていませんが、さらなる研究や新しい材料や薬物の開発に用いられる可能性があります。
Safety and Hazards
3,4,5-Trifluorobenzoyl chloride is a hazardous substance. It causes severe skin burns and eye damage . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are recommended . All sources of ignition should be removed .
作用機序
Target of Action
3,4,5-Trifluorobenzoyl chloride is a chemical reagent used in organic synthesis . The primary targets of this compound are organic molecules that contain nucleophilic functional groups, such as amines and alcohols . These functional groups can react with the carbonyl carbon of the benzoyl chloride group in the compound .
Mode of Action
The compound interacts with its targets through a process known as acylation . In this reaction, the nucleophilic functional group of the target molecule attacks the carbonyl carbon of the benzoyl chloride group, leading to the formation of a new carbon-nitrogen or carbon-oxygen bond . This results in the incorporation of the 3,4,5-trifluorobenzoyl group into the target molecule .
Biochemical Pathways
The exact biochemical pathways affected by 3,4,5-Trifluorobenzoyl chloride depend on the specific target molecules it reacts with. The compound is primarily used in the synthesis of more complex organic molecules . Therefore, it can potentially influence a wide range of biochemical pathways depending on the nature of these synthesized products .
Pharmacokinetics
The compound is likely to have high lipophilicity due to the presence of the trifluorobenzoyl group, which could potentially enhance its absorption and distribution within the body .
Result of Action
The molecular and cellular effects of 3,4,5-Trifluorobenzoyl chloride’s action are primarily related to its role in the synthesis of other organic compounds . By facilitating the incorporation of the 3,4,5-trifluorobenzoyl group into target molecules, it can significantly alter their chemical properties and biological activities .
Action Environment
The action of 3,4,5-Trifluorobenzoyl chloride can be influenced by various environmental factors. For instance, the compound is sensitive to moisture and can readily hydrolyze in the presence of water . Therefore, it needs to be handled and stored under dry conditions . Additionally, the compound is corrosive and can cause severe skin burns and eye damage . Therefore, appropriate safety measures should be taken when handling this compound .
特性
IUPAC Name |
3,4,5-trifluorobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF3O/c8-7(12)3-1-4(9)6(11)5(10)2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUNCQNKZIQTEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60938991 | |
| Record name | 3,4,5-Trifluorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60938991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
177787-26-7, 17787-26-7 | |
| Record name | 3,4,5-Trifluorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60938991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,5-Trifluorobenzoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4,5-Trifluorobenzoylchloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-[(3,4-Dichlorophenyl)methoxy]-3-nitrobenzaldehyde](/img/structure/B67314.png)






